Product packaging for (1E,3R)-1-Iodo-1-octen-3-OL(Cat. No.:)

(1E,3R)-1-Iodo-1-octen-3-OL

Cat. No.: B1642955
M. Wt: 254.11 g/mol
InChI Key: KQDYMAYUKUZGDA-HYDMIIDASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1E,3R)-1-Iodo-1-octen-3-ol is a chiral, iodinated unsaturated alcohol of high interest in advanced organic synthesis. It serves as a versatile synthetic intermediate, with its vinyl iodide and alcohol functional groups making it a valuable precursor for cross-coupling reactions, such as those pioneered by Negishi, to form complex carbon-carbon bonds . The defined (1E) alkene geometry and the chiral (3R) center provide stereochemical control in the synthesis of complex molecular architectures. While the parent compound, 1-octen-3-ol (often called "mushroom alcohol"), is a well-characterized volatile organic compound with a characteristic mushroom odor and is known to act as an insect attractant , this iodinated derivative is specifically designed for controlled laboratory synthesis. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, as organoiodides can be sensitive to light and heat.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15IO B1642955 (1E,3R)-1-Iodo-1-octen-3-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15IO

Molecular Weight

254.11 g/mol

IUPAC Name

(E,3R)-1-iodooct-1-en-3-ol

InChI

InChI=1S/C8H15IO/c1-2-3-4-5-8(10)6-7-9/h6-8,10H,2-5H2,1H3/b7-6+/t8-/m1/s1

InChI Key

KQDYMAYUKUZGDA-HYDMIIDASA-N

SMILES

CCCCCC(C=CI)O

Isomeric SMILES

CCCCC[C@H](/C=C/I)O

Canonical SMILES

CCCCCC(C=CI)O

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1e,3r 1 Iodo 1 Octen 3 Ol

Transition-Metal-Catalyzed Cross-Coupling Reactions of the Vinyl Iodide

The carbon-iodine bond in vinyl iodides is the most reactive among vinyl halides in transition-metal-catalyzed reactions due to its lower bond dissociation energy. wikipedia.org This property makes (1E,3R)-1-Iodo-1-octen-3-OL an excellent electrophilic partner in a variety of coupling processes.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. libretexts.orgmusechem.com For this compound, this reaction allows for the coupling of various aryl, vinyl (C(sp²)), or alkyl (C(sp³)) groups at the C1 position.

The catalytic cycle typically involves three main steps: oxidative addition of the vinyl iodide to a Pd(0) species, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. yonedalabs.com The reactivity of the organic halide in the oxidative addition step follows the order I > Br > Cl > OTf. libretexts.org

A variety of palladium catalysts, such as Pd(PPh₃)₄ or those generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand, are effective. acs.org The choice of base and solvent is crucial for the reaction's success, with common systems including carbonates or phosphates in solvents like THF, dioxane, or toluene, often with the addition of water. yonedalabs.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Vinyl Iodides

Component Example Purpose
Vinyl Halide This compound Electrophile
Organoboron Reagent Arylboronic acid, Alkyltrifluoroborate Nucleophile
Catalyst Pd(PPh₃)₄, [Pd(IPr)(μ-Cl)Cl]₂ Facilitates C-C bond formation
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the organoboron reagent

| Solvent | Toluene/H₂O, Dioxane, THF | Reaction medium |

This table presents generalized conditions for Suzuki-Miyaura reactions involving vinyl halides.

Research on related systems, such as the coupling of oxygen-substituted allylboronates with vinyl iodides, demonstrates that these reactions proceed with high efficiency and can tolerate a wide range of functional groups, offering a pathway to complex allylic alcohol derivatives. acs.orgnih.govorganic-chemistry.org

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond through the reaction of a vinyl halide with a terminal alkyne. wikipedia.orggold-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.orgopenochem.org Vinyl iodides are the most reactive vinyl halides for this transformation, often allowing the reaction to proceed under mild conditions. wikipedia.org

The reaction mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the vinyl iodide. Simultaneously, the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the conjugated enyne product. rsc.org

Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, while CuI is the most frequently used copper co-catalyst. libretexts.org The amine, typically a dialkylamine or trialkylamine, serves as both the base and can act as a solvent. rsc.org Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes, a common side reaction. libretexts.org

Table 2: Typical Reagents for Sonogashira Coupling

Component Example Role
Vinyl Halide This compound Electrophilic partner
Alkyne Phenylacetylene, Trimethylsilylacetylene Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Primary catalyst
Copper Co-catalyst CuI Facilitates acetylide formation
Base Et₃N, i-Pr₂NH (DIPEA) Deprotonates alkyne, neutralizes HX

| Solvent | THF, DMF | Reaction medium |

This table outlines typical components used in Sonogashira coupling reactions.

The Sonogashira coupling has been successfully applied in the synthesis of numerous natural products and complex molecules containing the enyne structural motif. wikipedia.org

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The vinyl iodide in this compound can react with various alkenes under Heck conditions. The reaction typically proceeds via oxidative addition of the vinyl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate a palladium hydride species. libretexts.org

In the context of allylic alcohols like 1-octen-3-ol (B46169), the Heck reaction can lead to interesting tandem pathways. For instance, the reaction of 1-octen-3-ol with aryl iodides under specific Heck conditions has been shown to produce saturated aryl ketones. This outcome suggests an initial Heck coupling followed by isomerization of the resulting enol or allylic alcohol to the more stable ketone. This type of redox-relay Heck reaction highlights the interplay between the coupling reaction and the reactivity of the allylic alcohol functionality. nih.gov

Table 3: General Conditions for Mizoroki-Heck Reaction

Parameter Condition
Catalyst Pd(OAc)₂, PdCl₂
Ligand Phosphines (e.g., PPh₃) or N-heterocyclic carbenes (NHCs)
Base Et₃N, K₂CO₃, AcOK
Solvent DMF, Acetonitrile, Toluene

| Temperature | Room temperature to 140 °C |

This table provides a summary of common conditions for the Mizoroki-Heck reaction.

The Stille reaction is another powerful palladium-catalyzed method for C-C bond formation, coupling an organic halide with an organotin compound (organostannane). wikipedia.org Vinyl iodides are excellent substrates for this reaction, readily undergoing oxidative addition to the palladium(0) catalyst. wikipedia.orglibretexts.org The stereochemistry of the vinyl iodide is generally retained in the coupled product. wikipedia.org

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from the organostannane, and reductive elimination. libretexts.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents, although their toxicity is a significant drawback. wikipedia.org

A variety of organostannanes can be used, including vinyl, aryl, and alkynyl stannanes, allowing for the synthesis of a diverse range of products from this compound. A notable variation is the Stille-carbonylative cross-coupling, where carbon monoxide is incorporated to form ketones. wikipedia.org

Table 4: Key Components in a Stille Coupling Reaction

Component Example
Organic Halide This compound
Organostannane Bu₃Sn(Vinyl), Me₃Sn(Aryl)
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Solvent THF, Toluene, DMF

| Additives | LiCl (sometimes used to facilitate transmetalation) |

This table lists the essential reagents for a typical Stille coupling.

A critical feature of transition-metal-catalyzed cross-coupling reactions involving vinyl halides is the high degree of stereoretention observed. For Suzuki-Miyaura, Sonogashira, and Stille couplings, the (E)-configuration of the double bond in this compound is typically preserved in the final product. libretexts.orgwikipedia.orgrsc.org This stereospecificity arises because the oxidative addition and reductive elimination steps of the catalytic cycles generally proceed with retention of configuration at the sp² carbon center. rsc.orgnih.gov

However, the stereochemical outcome is not always limited to retention. In some cases, stereodivergence can be achieved, allowing for the selective synthesis of either the (E) or (Z) isomer from a single starting material. This control can often be exerted by the careful selection of the catalyst system, particularly the supporting ligand. For example, in Suzuki-Miyaura couplings of related vinyl triflates, the use of different phosphine ligands has been shown to favor either retention or inversion of the double bond geometry. beilstein-journals.org While Pd(PPh₃)₄ often leads to retention, catalysts with bidentate ligands like dppf can promote isomerization, leading to the product with inverted stereochemistry. beilstein-journals.org This isomerization can occur at the stage of the diorganopalladium(II) intermediate before reductive elimination. beilstein-journals.org

This ability to control the stereochemical outcome, either through inherent stereoretention or ligand-induced stereodivergence, significantly enhances the synthetic utility of substrates like this compound.

Transformations Involving the Allylic Alcohol Functionality

The secondary allylic alcohol group at the C3 position is another key reactive site in this compound. This functionality can undergo a variety of transformations, either independently or in concert with reactions at the vinyl iodide terminus.

Common transformations for allylic alcohols include:

Oxidation: The secondary alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 1-iodo-1-octen-3-one. This can be achieved using a range of oxidizing agents, such as manganese dioxide (MnO₂), which is often selective for allylic and benzylic alcohols, or Swern and Dess-Martin periodinane oxidations. The product of this reaction, an enone, is a valuable intermediate for further synthesis, for example, in Michael additions.

Esterification: The hydroxyl group can be converted into an ester through reaction with an acyl chloride, anhydride, or carboxylic acid (under conditions like the Fischer esterification or Steglich esterification). This transformation can be used to protect the alcohol group during subsequent reactions or to introduce new functional moieties.

Etherification: Formation of an ether (e.g., via the Williamson ether synthesis) by deprotonating the alcohol with a strong base to form the alkoxide, followed by reaction with an alkyl halide, provides another means of protecting the hydroxyl group or modifying the molecule's properties. Common protecting groups for alcohols, such as silyl (B83357) ethers (e.g., TBS, TIPS), are readily installed under standard conditions.

Substitution: The allylic hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a nucleophile in an Sₙ2 or Sₙ2' reaction, although this can be complicated by the electronic effects of the vinyl iodide.

These transformations of the allylic alcohol can be performed before or after cross-coupling reactions at the vinyl iodide position, providing a strategic handle for the synthesis of complex, multifunctional molecules.

Oxidation Reactions to Enones or Enals

The oxidation of the secondary alcohol in this compound to the corresponding α,β-unsaturated ketone (enone) is a fundamental transformation. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions. organic-chemistry.org Common methods for the oxidation of allylic alcohols include the use of manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. organic-chemistry.org

For instance, treatment of this compound with an excess of activated MnO₂ in a nonpolar solvent such as dichloromethane (B109758) would be expected to yield (1E)-1-Iodo-1-octen-3-one. This reaction typically proceeds with high chemoselectivity for the allylic alcohol, leaving the vinyl iodide and the carbon-carbon double bond intact.

Oxidizing AgentTypical SolventExpected ProductRelative Rate
Manganese Dioxide (MnO₂)Dichloromethane(1E)-1-Iodo-1-octen-3-oneHigh
Pyridinium Chlorochromate (PCC)Dichloromethane(1E)-1-Iodo-1-octen-3-oneModerate to High
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)Dichloromethane(1E)-1-Iodo-1-octen-3-oneHigh

This is an interactive data table based on expected reactivities.

Protecting Group Strategies for the Hydroxyl Group

In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent its interference with subsequent reactions. The choice of a suitable protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its removal. uchicago.eduorganic-chemistry.org

Common protecting groups for alcohols include silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, and ethers, like the benzyl (B1604629) (Bn) ether. synarchive.comlibretexts.orguwindsor.ca The TBDMS group is typically introduced using TBDMS-Cl and an amine base like imidazole (B134444) and is readily cleaved with fluoride (B91410) reagents such as tetrabutylammonium (B224687) fluoride (TBAF). The benzyl group, introduced using benzyl bromide in the presence of a base, is stable to a wide range of conditions but can be removed by hydrogenolysis. uwindsor.ca

Protecting GroupReagents for ProtectionReagents for DeprotectionStability
tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, ImidazoleTBAF, HFStable to most non-acidic/non-fluoride conditions
Benzyl (Bn)BnBr, NaHH₂, Pd/CStable to acidic and basic conditions
Tetrahydropyranyl (THP)Dihydropyran, p-TsOHAqueous AcidStable to basic and nucleophilic conditions

This is an interactive data table outlining common protecting group strategies.

Nucleophilic Additions and Substitutions at the Allylic Position

The allylic position of this compound is susceptible to nucleophilic attack. The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate Sₙ2 or Sₙ2' reactions. However, the direct substitution of the hydroxyl group is also possible under acidic conditions. ncert.nic.inbyjus.com

Vinyl iodides are generally stable under nucleophilic conditions due to the high strength of the C-I bond and the instability of the resulting vinyl carbocation. wikipedia.org Therefore, nucleophilic attack is more likely to occur at the allylic carbon. For example, reaction with a nucleophile in the presence of a Lewis acid could lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the C3 position.

Intramolecular Cyclization and Rearrangement Reactions

The bifunctional nature of this compound makes it an excellent substrate for intramolecular reactions, leading to the formation of cyclic structures.

Lactonization Pathways from ω-Iodoalkenols

While this compound is not an ω-iodoalkenol in the traditional sense for direct lactonization, modification of the alkyl chain could lead to substrates suitable for such cyclizations. For instance, if the terminal end of the octenyl chain were oxidized to a carboxylic acid, the resulting molecule could undergo iodolactonization. This reaction typically proceeds via the attack of the carboxylate on the iodonium (B1229267) ion formed by the reaction of the double bond with an iodine source.

Electrophilic Cyclizations Directed by the Hydroxyl Group

The hydroxyl group in this compound can act as an internal nucleophile in electrophilic cyclization reactions. semanticscholar.org Treatment with an electrophilic iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), could lead to the formation of a cyclic ether. The reaction would likely proceed through the formation of an iodonium ion intermediate from the double bond, which is then trapped intramolecularly by the hydroxyl group. The stereochemistry of the starting material would play a crucial role in determining the stereochemical outcome of the cyclized product.

Cascade Reactions Involving Both Functional Groups

Cascade reactions, where a single event triggers a series of bond-forming transformations, represent an efficient strategy for the synthesis of complex molecules. 20.210.105longdom.orglongdom.org The structure of this compound is well-suited for initiating such cascades. For example, a palladium-catalyzed intramolecular coupling reaction could be envisioned. Oxidative addition of a palladium(0) catalyst to the carbon-iodine bond would form a vinylpalladium(II) intermediate. Subsequent intramolecular insertion of the alkene, followed by reaction with the hydroxyl group, could lead to the formation of complex polycyclic structures. The specific outcome of such a cascade would be highly dependent on the reaction conditions and the ligands used for the palladium catalyst.

Applications of 1e,3r 1 Iodo 1 Octen 3 Ol in Advanced Organic Synthesis

Building Block in Natural Product Total Synthesis

The precise three-dimensional arrangement of atoms in natural products is critical to their biological function. (1E,3R)-1-Iodo-1-octen-3-OL serves as a powerful chiral building block, enabling chemists to introduce specific stereochemistry and functionality into their synthetic targets with a high degree of control.

Incorporation of Chiral Vinyl Iodide Moieties in Bioactive Molecules

The vinyl iodide moiety is a versatile functional group in organic synthesis, primarily due to its ability to participate in a variety of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The presence of a chiral center in this compound allows for the direct incorporation of a stereodefined fragment into bioactive molecules. This is particularly significant in the synthesis of marine natural products and other complex molecules where the stereochemistry of side chains plays a pivotal role in their biological activity. Synthetic strategies often involve the coupling of the vinyl iodide with various organometallic reagents to construct complex carbon skeletons with retention of the vinyl iodide's stereochemistry.

Synthetic Strategies for Polyenes and Conjugated Trienols

Polyene and conjugated trienol motifs are common structural features in many natural products with interesting biological properties. This compound is an excellent precursor for the synthesis of these systems. Through sequential cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, the vinyl iodide can be elaborated into extended conjugated systems. nih.govnih.gov The stereochemistry of the double bond in the starting material is typically preserved throughout these reaction sequences, allowing for the stereoselective synthesis of complex polyenes.

Coupling ReactionReagentCatalystProduct Type
Suzuki CouplingOrganoboranePalladium(0)Conjugated Diene/Polyene
Stille CouplingOrganostannanePalladium(0)Conjugated Diene/Polyene
Sonogashira CouplingTerminal AlkynePalladium(0)/Copper(I)Conjugated Enyne

Interactive Data Table: This table summarizes common cross-coupling reactions utilized to extend the carbon chain of this compound for the synthesis of polyenes and conjugated trienols.

Precursor for Prostaglandin Analogs and Related Lipid Mediators

Perhaps the most well-documented and significant application of this compound is its role as a key intermediate in the total synthesis of prostaglandins and their analogs. researchgate.netnih.govnih.govsemanticscholar.orgrsc.org Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes. The synthesis of these complex molecules often relies on a convergent strategy, where key fragments are synthesized independently and then coupled together.

This compound constitutes the "lower side chain" or "omega-chain" of many prostaglandins, such as Prostaglandin F2α. The seminal work by E.J. Corey established a synthetic route where this chiral vinyl iodide is coupled with a protected cyclopentane derivative, known as the Corey lactone, to construct the prostaglandin skeleton. researchgate.netnih.govnih.gov This approach allows for the precise control of the stereochemistry at multiple centers in the final molecule.

Precursor for Complex Pharmaceutical Intermediates

The structural motifs present in this compound are not only found in natural products but are also integral to the structure of many pharmaceutically active compounds. Its utility extends beyond prostaglandin synthesis to the preparation of various complex pharmaceutical intermediates. The ability to introduce a chiral hydroxyl group and a reactive vinyl iodide functionality in a single step makes it an efficient and valuable starting material for the synthesis of drug candidates. Pharmaceutical companies often utilize building blocks like this compound to streamline their synthetic routes and to access novel chemical entities for drug discovery programs.

Development of Chiral Auxiliaries and Ligands

Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the control of stereochemistry in chemical reactions. While direct use of this compound as a chiral auxiliary is not widely reported, its derivatives have the potential to be developed into new classes of chiral ligands. nih.govchemistryviews.orgnii.ac.jputexas.edu The vinyl iodide functionality can be transformed into other coordinating groups, such as phosphines or amines, which can then bind to transition metals. The inherent chirality of the octenol backbone could then influence the stereochemical outcome of reactions catalyzed by these metal complexes. The development of novel chiral ligands is an active area of research, and versatile chiral building blocks like this compound provide a valuable starting point for such endeavors.

Synthesis of Specialty Chemicals and Advanced Materials

The reactivity of the vinyl iodide and the presence of a chiral alcohol group in this compound also lend themselves to the synthesis of specialty chemicals and advanced materials. For instance, the vinyl group can be polymerized or incorporated into larger polymer backbones, potentially leading to the creation of chiral polymers with unique optical or material properties. The ability to perform further chemical transformations on the hydroxyl group adds another layer of versatility, allowing for the attachment of this chiral moiety to surfaces or other molecules to create functional materials.

Analytical and Spectroscopic Methodologies for Stereochemical Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a molecule like (1E,3R)-1-Iodo-1-octen-3-ol, a suite of one-dimensional and two-dimensional NMR experiments is necessary to confirm its constitution and stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is used to identify the different types of protons and their connectivity. The (E)-configuration of the double bond is typically confirmed by the large coupling constant (J-value) between the vinylic protons H1 and H2, which is expected to be in the range of 12-18 Hz. The chemical shifts are influenced by the electronegativity of adjacent atoms; for instance, the iodine atom causes a downfield shift for H1, while the hydroxyl group affects H3.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The presence of the iodine atom significantly deshields the C1 carbon, causing its signal to appear at a lower field compared to a non-iodinated alkene. docbrown.info The carbon bearing the hydroxyl group (C3) also shows a characteristic shift. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 6.5 - 6.8 d JH1-H2 = ~14-15
H2 6.0 - 6.3 dd JH1-H2 = ~14-15, JH2-H3 = ~6-7
H3 4.0 - 4.2 m
OH 1.5 - 2.5 br s
H4 1.5 - 1.7 m
H5-H7 1.2 - 1.5 m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon Predicted Chemical Shift (δ, ppm)
C1 75 - 85
C2 145 - 150
C3 70 - 75
C4 35 - 40
C5 25 - 30
C6 30 - 35
C7 20 - 25

Note: The predicted values are based on spectral data of analogous compounds like 1-octen-3-ol (B46169) and iodoalkanes. Actual experimental values may vary. docbrown.infonih.govchemicalbook.com

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecule's connectivity. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a COSY spectrum would show cross-peaks between H1 and H2, H2 and H3, H3 and H4, and so on along the carbon chain, confirming the sequence of protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton at δ 4.0-4.2 ppm (H3) would show a correlation to the carbon at δ 70-75 ppm (C3).

To determine the enantiomeric purity of a chiral alcohol like this compound, NMR can be used in conjunction with chiral auxiliaries. nih.gov

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes (e.g., Eu(hfc)₃) that can reversibly bind to the hydroxyl group of the alcohol. This interaction forms transient diastereomeric complexes that have different magnetic environments. In the NMR spectrum, this results in the separation of signals for the R and S enantiomers, allowing for their quantification.

Chiral Solvating Agents (CSAs): CSAs form diastereomeric solvates with the enantiomers through weak, non-covalent interactions. researchgate.net This can induce small but measurable differences in the chemical shifts of the enantiomers, enabling the determination of enantiomeric excess (% ee). nih.gov

Chiral Derivatizing Agents (CDAs): Reacting the alcohol with an enantiomerically pure CDA, such as Mosher's acid chloride (MTPA-Cl), forms stable diastereomeric esters. These diastereomers have distinct NMR spectra, and integration of the signals corresponding to each diastereomer allows for a precise calculation of the enantiomeric excess. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a powerful technique for separating enantiomers and is widely used to determine the enantiomeric excess of chiral compounds. chromatographyonline.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. phenomenex.comchiralpedia.com

Chiral HPLC is a highly effective method for the enantiomeric separation of alcohols. uhplcs.comsigmaaldrich.com For this compound, a sample would be passed through an HPLC column packed with a CSP. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often successful in resolving the enantiomers of a wide range of compounds, including alcohols. phenomenex.com The differential diastereomeric interactions between the enantiomers and the CSP cause them to travel through the column at different rates, resulting in two separate peaks on the chromatogram. The ratio of the areas of these two peaks directly corresponds to the enantiomeric ratio of the sample.

Table 3: Typical Chiral HPLC Method Parameters

Parameter Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel® OD-H)
Mobile Phase Hexane/Isopropanol mixture
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210-220 nm

| Expected Outcome | Baseline separation of (1E,3R) and (1E,3S) enantiomers with distinct retention times. |

For volatile or semi-volatile compounds, Gas Chromatography (GC) with a chiral column is an excellent alternative for determining enantiomeric purity. chromatographyonline.comgcms.cz The stationary phases in these columns are typically cyclodextrin (B1172386) derivatives. nih.gov

To improve volatility and chromatographic performance, the hydroxyl group of this compound may first be derivatized, for example, by converting it to an acetate (B1210297) or trifluoroacetate (B77799) ester. nih.govnih.gov The resulting diastereomeric derivatives can then be readily separated on a chiral GC column. The detector response for each separated enantiomer is used to calculate the enantiomeric excess. mdpi.com

Table 4: Typical Chiral GC Method Parameters

Parameter Condition
Column Derivatized β- or γ-cyclodextrin chiral stationary phase (e.g., Chirasil-DEX CB)
Carrier Gas Helium or Hydrogen
Injector Temp. ~230-250 °C
Oven Program Temperature gradient (e.g., 50 °C to 200 °C)
Detector Flame Ionization Detector (FID)

| Expected Outcome | Separation of the enantiomers (or their derivatives) as distinct peaks. |

Spectroscopic Techniques for Absolute Configuration Assignment (e.g., Vibrational Circular Dichroism, X-ray Crystallography of Derivatives)

The unambiguous assignment of the absolute configuration of a chiral molecule is a significant challenge in stereochemistry. While relative configurations can often be determined by techniques like nuclear magnetic resonance (NMR) spectroscopy, establishing the absolute spatial arrangement of substituents around a stereocenter typically requires more specialized methods. Vibrational Circular Dichroism (VCD) and single-crystal X-ray crystallography are two powerful, albeit distinct, techniques for this purpose.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comnih.gov This differential absorption, which is on the order of 10⁻⁴ to 10⁻⁵ absorbance units, provides a spectrum that is exquisitely sensitive to the molecule's three-dimensional structure. bruker.com For enantiomers, the VCD spectra are mirror images of each other, while their standard infrared (IR) absorption spectra are identical.

The power of VCD in determining the absolute configuration of a molecule like this compound lies in its combination with quantum mechanical calculations. nih.gov The process involves:

Conformational Search: Computational methods are used to identify the stable low-energy conformations of the molecule.

Spectral Calculation: For each stable conformation, the theoretical VCD and IR spectra are calculated using ab initio or density functional theory (DFT) methods.

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations at a given temperature.

Comparison: The resulting theoretical VCD spectrum for a specific enantiomer (e.g., the (3R)-enantiomer) is then compared with the experimentally measured VCD spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.

A key advantage of VCD is its applicability to molecules in the solution phase, which is often the more biologically relevant state. bruker.com This avoids the sometimes-difficult process of obtaining a high-quality single crystal required for X-ray crystallography.

X-ray Crystallography of Derivatives

Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a crystalline sample, a detailed map of electron density can be generated, revealing the precise positions of atoms in space. wikipedia.org

To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized. thieme-connect.de When the crystal contains an atom that scatters X-rays with a significant anomalous component (typically a heavier atom), the diffraction intensities of Friedel pairs (reflections from opposite sides of a crystal plane) will differ. This difference allows for the unambiguous determination of the absolute stereochemistry. The presence of the iodine atom in this compound makes it a potential candidate for direct determination of its absolute configuration by X-ray crystallography.

However, a significant hurdle for this technique is the requirement of a single, well-ordered crystal suitable for diffraction. Many organic molecules, particularly those that are oils or have flexible structures, can be challenging to crystallize. In such cases, a common strategy is to form a crystalline derivative of the molecule. For an alcohol like this compound, this could involve esterification with a chiral carboxylic acid of known absolute configuration, creating a diastereomeric ester that may be more amenable to crystallization. The known stereocenter of the derivatizing agent then serves as an internal reference for assigning the absolute configuration of the original molecule.

TechniquePrincipleSample RequirementsInformation Obtained
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.Solution or neat liquid.Absolute configuration in solution by comparison with theoretical calculations.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the arrangement of atoms.High-quality single crystal.Unambiguous 3D structure, including absolute configuration (if anomalous scatterer is present).

Mass Spectrometry for Molecular Confirmation and Purity

Mass spectrometry (MS) is an indispensable analytical technique for confirming the molecular identity and assessing the purity of a synthesized or isolated compound. It functions by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z). wikipedia.org

For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. By measuring the m/z value to several decimal places, the molecular formula can be unequivocally determined, distinguishing it from other compounds with the same nominal mass.

The expected monoisotopic mass for C₈H₁₅IO can be calculated as follows:

8 carbons = 8 × 12.00000 = 96.00000

15 hydrogens = 15 × 1.00783 = 15.11745

1 iodine = 1 × 126.90447 = 126.90447

1 oxygen = 1 × 15.99491 = 15.99491

Total Monoisotopic Mass = 254.01683 u

In addition to molecular weight confirmation, mass spectrometry provides information about the compound's structure through analysis of its fragmentation patterns. whitman.edu When subjected to ionization techniques like electron ionization (EI), the molecular ion can become energetically unstable and break apart into smaller, characteristic fragment ions. wikipedia.org While a detailed fragmentation analysis would require experimental data, some likely fragmentation pathways for this compound can be predicted:

Loss of a pentyl radical (C₅H₁₁•): Cleavage of the C-C bond between C-3 and C-4 would result in a fragment containing the iodo-vinyl alcohol moiety.

Loss of water (H₂O): Dehydration is a common fragmentation pathway for alcohols.

Cleavage adjacent to the iodine atom: This could lead to fragments corresponding to the loss of iodine or the iodo-vinyl group.

By analyzing these fragmentation patterns, further confirmation of the compound's structure can be obtained. Mass spectrometry, often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is also a powerful tool for assessing the purity of the compound by detecting any potential impurities or byproducts.

Analytical InformationMass Spectrometry MethodExpected Result for C₈H₁₅IO
Molecular Formula Confirmation High-Resolution Mass Spectrometry (HRMS)Measurement of the molecular ion peak at m/z ≈ 254.0168
Structural Information Electron Ionization (EI) or Collision-Induced Dissociation (CID)Observation of characteristic fragment ions (e.g., loss of C₅H₁₁, H₂O).
Purity Assessment GC-MS or LC-MSA single major peak corresponding to the target compound.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, with a strong emphasis on maximizing atom economy and minimizing waste. nih.gov Traditional chemical syntheses, particularly for fine chemicals and pharmaceuticals, can be highly inefficient, generating significant amounts of waste relative to the desired product. nih.gov Future research into the synthesis of (1E,3R)-1-Iodo-1-octen-3-OL will likely prioritize the development of routes that adhere to these principles.

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov Reactions with high atom economy, such as isomerizations and additions, are inherently more sustainable as they reduce the formation of by-products. nih.gov For instance, developing a reagentless, 100% atom-economic iodosulfenylation of alkynes has been shown to be a sustainable method for accessing (E)-β-iodoalkenyl sulfides. rsc.org This type of approach, which minimizes waste by design, could serve as a model for future syntheses of this compound.

Key strategies for developing more sustainable routes include:

Catalyst-Free Reactions: Designing reaction pathways that proceed efficiently without the need for a catalyst, reducing both cost and potential metal contamination. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water. rsc.org

One-Pot Procedures: Combining multiple reaction steps into a single operation to reduce solvent use, energy consumption, and purification steps. researchgate.net

The table below illustrates the green chemistry metrics for a highly atom-economical synthesis, providing a benchmark for future developments in the synthesis of chiral iodoalkenols.

Green Chemistry MetricValueSignificance
Atom Economy100%All atoms from the reactants are incorporated into the product. rsc.org
Atom Efficiency96%High conversion of reactants to the desired product. rsc.org
Carbon Efficiency95.9%Most of the carbon from the reactants is in the final product. rsc.org
Reaction Mass Efficiency95.93%The mass of the final product is a high percentage of the total mass of reactants. rsc.org
E-Factor0.19A very low amount of waste is generated per kilogram of product. rsc.org

Application of Machine Learning and AI in Reaction Prediction for Chiral Iodoalkenols

ML models can be trained on vast datasets of documented chemical reactions to identify patterns and predict outcomes for new, unseen reactions with high accuracy. chemcopilot.combeilstein-journals.org This predictive capability can be applied to:

Predicting Stereoselectivity: For chiral molecules like this compound, achieving the correct stereochemistry is crucial. AI can help predict which reaction conditions will favor the formation of the desired (1E,3R) isomer by analyzing factors like sterics and orbitals that influence facial selectivity. bioengineer.orgchemeurope.com

Optimizing Reaction Conditions: AI algorithms can suggest optimal temperatures, solvents, catalysts, and reagents to maximize yield and minimize by-products, reducing the need for extensive trial-and-error experimentation. chemcopilot.combeilstein-journals.org

Discovering Novel Pathways: By analyzing existing chemical knowledge, ML can propose entirely new synthetic routes that a human chemist might not consider.

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

The precise control of stereochemistry in the synthesis of this compound is paramount. The development of novel catalytic systems is a cornerstone of achieving higher stereoselectivity and efficiency. Future research will likely focus on several promising areas.

Biocatalysis: Enzymes, as catalysts derived from renewable resources, offer significant advantages in the context of green chemistry. nih.gov They are biodegradable, non-hazardous, and often exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov The application of enzymes for the synthesis of chiral alcohols is well-established, and exploring enzymatic routes for the stereoselective synthesis of iodoalkenols represents a significant opportunity.

Multimetallic Catalysts: The combination of multiple metals in a single catalyst can lead to synergistic effects, enhancing catalytic activity and selectivity beyond what is achievable with single-metal catalysts. nih.gov Research into novel multimetallic systems, such as the FeCoCuZr family, has shown promise for complex reactions. nih.gov Active learning, a machine learning technique, can accelerate the discovery of optimal multimetallic catalyst compositions and reaction conditions from a vast parameter space. nih.gov

Advanced Zeolite Catalysts: Zeolites are widely used industrial catalysts, but their activity is often limited to their internal microporous structure. chemistryviews.org The development of new zeolite composites with both micro- and mesoporous structures can enhance their activity and selectivity by improving accessibility to the catalytic sites. chemistryviews.org

The table below summarizes emerging catalytic approaches and their potential benefits for the synthesis of chiral iodoalkenols.

Catalytic SystemKey FeaturesPotential Advantages for Iodoalkenol Synthesis
Biocatalysts (Enzymes) High selectivity, mild reaction conditions, renewable. nih.govEnhanced stereoselectivity for the chiral alcohol center.
Multimetallic Catalysts Synergistic effects between metals, tunable properties. nih.govImproved catalytic activity and control over reaction pathways.
Micro-/Mesoporous Zeolites High surface area, shape selectivity, enhanced site accessibility. chemistryviews.orgIncreased reaction rates and product selectivity.

Expansion of Synthetic Utility in Untapped Chemical Space

The vinyl iodide and chiral alcohol functionalities of this compound make it a versatile building block for the synthesis of more complex molecules. Future research will likely focus on expanding its synthetic utility into new and untapped areas of chemical space. The development of multicomponent reactions to synthesize functionalized iodoalkenes has already demonstrated their potential as precursors to a variety of functionalized olefins through palladium catalysis. consensus.app

Potential areas for the expansion of its synthetic utility include:

Natural Product Synthesis: The structural motifs present in this compound are found in various natural products. Its use as a chiral starting material could significantly streamline the total synthesis of these complex molecules.

Development of Novel Agrochemicals and Pharmaceuticals: The unique combination of functional groups could be leveraged to create new molecular scaffolds for drug discovery and the development of new agrochemicals. 1-octen-3-ol (B46169) itself is a known natural product with antimicrobial properties. nih.gov

Materials Science: The vinyl iodide group is amenable to a variety of cross-coupling reactions, which could be used to incorporate this chiral unit into polymers and other advanced materials, potentially imparting unique properties.

The ability to accurately predict the reactivity of complex molecules using computational tools will be instrumental in exploring these new applications. acs.org By designing substrates and predicting reaction outcomes, researchers can minimize synthetic efforts and more efficiently achieve the synthesis of novel and valuable compounds derived from this compound. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1E,3R)-1-Iodo-1-octen-3-OL, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with literature-based routes (e.g., iodination of allylic alcohols or stereoselective addition to enynes). Use Design of Experiments (DoE) to test variables like temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading. Monitor reaction progress via TLC and GC-MS. For stereochemical control, employ chiral auxiliaries or asymmetric catalysis, referencing analogous systems in iodinated alkenols . Optimize yields by iterative purification (e.g., column chromatography with hexane:EtOAc gradients).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Assign 1H^1H/13C^{13}C signals using COSY and HSQC to resolve alkene (δ\delta 5.2–5.8 ppm) and iodinated (δ\delta 20–40 ppm for 13C^{13}C) regions. Confirm stereochemistry via NOESY (e.g., spatial proximity of C3-OH and C1-I) .
  • IR : Validate hydroxyl (3200–3600 cm1^{-1}) and C-I stretches (500–600 cm1^{-1}).
  • MS : Use HRMS to confirm molecular ion ([M+H]+^+ expected ~254.0 g/mol) and fragmentation patterns .
  • HPLC : Chiral columns (e.g., Chiralpak IA) to verify enantiomeric excess (>98% for R-configuration).

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal : Store at 4°C, 25°C, and 40°C for 1–4 weeks; monitor decomposition via 1H^1H NMR (loss of alkene protons) and iodometric titration.
  • Light Sensitivity : Expose to UV (254 nm) and track iodobenzene byproduct formation via GC-MS.
  • Humidity : Test hygroscopicity by Karl Fischer titration. Use argon-filled vials with molecular sieves for long-term storage .

Advanced Research Questions

Q. What stereochemical factors influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The E-configuration at C1 and R-configuration at C3 create steric hindrance, affecting Suzuki-Miyaura coupling. Use DFT calculations (e.g., Gaussian at B3LYP/6-31G* level) to model transition states. Experimentally, compare coupling rates with boronic acids (e.g., phenyl vs. bulky tert-butyl) under Pd(PPh3_3)4_4/base conditions. Track regioselectivity via 13C^{13}C-NMR and X-ray crystallography of products .

Q. How can contradictory spectral data (e.g., anomalous 13C^{13}C-NMR shifts) be resolved for this compound?

  • Methodological Answer : Reconcile discrepancies by:

  • Solvent Effects : Compare DMSO-d6_6 (hydrogen-bonding with OH) vs. CDCl3_3.
  • Dynamic Effects : Variable-temperature NMR to detect conformational exchange (e.g., rotamers).
  • Isotopic Labeling : Synthesize 2H^{2}H- or 13C^{13}C-labeled analogs to confirm assignments .

Q. What computational models predict the thermodynamic properties (e.g., ΔHf\Delta H_f, solubility) of this compound?

  • Methodological Answer :

  • Group Contribution Methods : Use DIPPR (Design Institute for Physical Properties) correlations for estimating ΔHf\Delta H_f and vapor pressure .
  • COSMO-RS : Predict solubility in polar aprotic solvents (e.g., DMF) via quantum-chemical simulations. Validate with experimental shake-flask assays .

Q. How do solvent effects modulate the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Compare SN2^2 kinetics in solvents of varying polarity (e.g., DMF > acetone > THF). Use Eyring plots to determine ΔH\Delta H^\ddagger and ΔS\Delta S^\ddagger. Solvent parameters (Kamlet-Taft π\pi^*, hydrogen-bond donor/acceptor ability) correlate with rate constants. For example, polar aprotic solvents stabilize transition states, accelerating iodide displacement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.